Desoxymorellin

Description

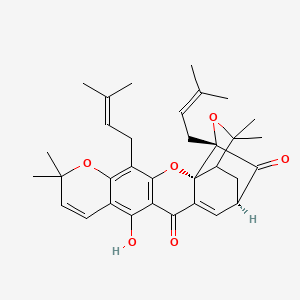

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H38O6 |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

(2R,17R,19S)-12-hydroxy-8,8,21,21-tetramethyl-5,19-bis(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione |

InChI |

InChI=1S/C33H38O6/c1-17(2)9-10-21-27-20(12-13-30(5,6)37-27)25(34)24-26(35)22-15-19-16-23-31(7,8)39-32(29(19)36,14-11-18(3)4)33(22,23)38-28(21)24/h9,11-13,15,19,23,34H,10,14,16H2,1-8H3/t19-,23?,32+,33-/m0/s1 |

InChI Key |

VZQQLPACAVHZQT-JTMUNMDNSA-N |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C3=C1O[C@]45C6C[C@H](C=C4C3=O)C(=O)[C@]5(OC6(C)C)CC=C(C)C)O)C=CC(O2)(C)C)C |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C)O)C=CC(O2)(C)C)C |

Synonyms |

desoxymorellin |

Origin of Product |

United States |

Origin and Isolation Methodologies in Research

Research Techniques for Compound Isolation from Natural Sources

Chromatographic Separation Techniques Applied in Isolation Research

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of compounds from complex mixtures, including the isolation of xanthones from Garcinia species. Semipreparative HPLC has been employed to obtain purified compounds from gamboge extracts. nih.gov While specific detailed protocols for desoxymorellin isolation solely by analytical or preparative HPLC were not extensively detailed in the search results, HPLC is commonly used in the final stages of purification or for analytical assessment of purity after initial separations. researchgate.net The purity of isolated compounds, including this compound, is often determined by HPLC. researchgate.net

Liquid Chromatography (LC)

Liquid Chromatography (LC) in its various forms, including column chromatography and preparative liquid chromatography, is fundamental to the isolation of this compound. The initial fractionation of crude extracts is typically performed using column chromatography, which falls under the umbrella of liquid chromatography. nih.govvjs.ac.vn Different stationary phases, such as silica (B1680970) gel and reversed-phase C18, are utilized depending on the properties of the compounds being separated. nih.govvjs.ac.vnmdpi.com Elution is carried out using gradients of solvent mixtures, moving from less polar to more polar solvents to separate compounds based on their differential affinities to the stationary and mobile phases. nih.govvjs.ac.vnmdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is frequently used in the isolation process of this compound, primarily for monitoring the progress of reactions and chromatographic separations, as well as for preliminary separation and identification of fractions containing the target compound. psu.edu TLC is typically performed on silica gel plates, and compounds are visualized under UV light or by staining with specific reagents. vjs.ac.vnpsu.edu The retention factor (Rf) values obtained from TLC can provide an indication of the compound's polarity and can be used to guide column chromatography. psu.edu Preparative TLC can also be used for the purification of small quantities of compounds. psu.edu

Column Chromatography

Column chromatography is a cornerstone technique in the isolation of this compound from natural sources. nih.govvjs.ac.vn Crude extracts are loaded onto a column packed with a stationary phase, commonly silica gel or Sephadex LH-20. nih.govvjs.ac.vngoogle.com Elution is performed using a gradient of solvents, such as hexane, ethyl acetate (B1210297), dichloromethane, methanol, or acetone, in varying proportions. nih.govvjs.ac.vnpsu.edumdpi.comgoogle.com Fractions are collected and analyzed, often by TLC, to identify those containing this compound. psu.edugoogle.com Repeated column chromatography steps with different stationary phases and solvent systems are often necessary to achieve sufficient purity. vjs.ac.vnmdpi.com For example, silica gel columns eluted with hexane-ethyl acetate or dichloromethane-ethyl acetate gradients have been used in the isolation of caged xanthones, including this compound, from Garcinia hanburyi. vjs.ac.vn Another study utilized silica gel column chromatography with a petroleum ether-acetone gradient for initial fractionation, followed by further chromatography for purification of this compound and other xanthones. mdpi.com

Table 1: Examples of Solvent Systems Used in Column Chromatography for Isolating Garcinia Xanthones

| Stationary Phase | Mobile Phase Gradient | Source Material | Reference |

| Silica gel | n-hexane-EtOAc (100:0 to 3:1) | G. hanburyi stem bark | vjs.ac.vn |

| Silica gel | DCM-EtOAc (15:1 to 3:1) | G. hanburyi stem bark | vjs.ac.vn |

| Silica gel | DCM-MeOH (9:1 to 1:2) | G. hanburyi stem bark | vjs.ac.vn |

| Silica gel | Petroleum ether-acetone (90:10 to 0:100) | G. hanburyi resin | mdpi.com |

| Silica gel | n-hexane/acetone (5:1) | Gamboge resin | google.com |

| Silica gel | n-hexane/dichloromethane (1:1) | Gamboge resin | google.com |

| Silica gel | n-hexane/ethyl acetate (4:1) | Gamboge resin | google.com |

| Sephadex LH-20 | n-hexane/ethyl acetate/methanol (2:2:1) | Gamboge resin | google.com |

Note: This table provides examples of solvent systems used in the isolation of xanthones from Garcinia species, which would likely include steps relevant to this compound isolation.

Other Advanced Separation and Purification Approaches

Beyond the commonly used techniques, other advanced separation and purification approaches may be employed in the isolation of this compound and related compounds. High-speed counter-current chromatography (HSCCC) has been successfully applied for the isolation and purification of caged polyprenylated xanthones from Garcinia hanburyi resin, demonstrating its efficiency for large sample quantities. researchgate.net This technique involves a liquid-liquid partitioning system and can be advantageous for compounds that are difficult to separate by traditional solid-phase chromatography. researchgate.net While not specifically focused on this compound, the successful application of HSCCC to related caged xanthones suggests its potential utility in this compound isolation.

Vacuum Liquid Chromatography (VLC) is another technique that can be used for both crude and fine separations of complex natural product mixtures. juniperpublishers.com It is considered efficient and can be superior to preparative TLC and standard column chromatography in some cases, particularly for bioactivity-guided fractionation. juniperpublishers.com The use of fine particle size stationary phases in VLC contributes to better separation. juniperpublishers.com

Preparative centrifugal partition chromatography (CPC) is another liquid-liquid chromatography technique that has been used for the isolation of xanthones from Garcinia species. These advanced techniques offer alternatives or complementary approaches to traditional column chromatography, potentially providing better resolution, faster separation, or the ability to handle larger sample sizes.

Biosynthetic Pathways and Chemical Precursors

Proposed Biosynthetic Hypothesis of the Caged Xanthone (B1684191) Scaffold

The widely accepted hypothesis for the formation of the caged xanthone scaffold, a core structural feature of desoxymorellin, was first proposed by Quillinan and Scheinmann in 1971. tandfonline.comtandfonline.com This hypothesis suggests a sequence of reactions involving a Claisen rearrangement followed by an intramolecular Diels-Alder reaction. tandfonline.comtandfonline.com

Role of Xanthone Carbon Array Derivation

The fundamental xanthone carbon framework, upon which the caged structure is built, is proposed to originate from common benzophenone (B1666685) intermediates. tandfonline.comtandfonline.com

Mixed Shikimate and Acetate (B1210297) Pathway Contributions

These benzophenone intermediates are believed to be synthesized through a mixed biosynthetic origin, involving contributions from both the shikimate and acetate pathways. tandfonline.comtandfonline.com The shikimate pathway is a metabolic route used by plants and microorganisms for the biosynthesis of aromatic amino acids and various aromatic secondary metabolites, starting from phosphoenolpyruvate (B93156) and erythrose 4-phosphate. researchgate.netcopbela.orgslideshare.netnih.gov The acetate pathway, also known as the polyketide pathway, provides acetyl-CoA and malonyl-CoA units, which are fundamental building blocks for fatty acids and other phenolic compounds. researchgate.netcopbela.orgslideshare.net The condensation of a benzoyl-CoA molecule (derived from the shikimate pathway) with three malonyl-CoA units (derived from the acetate pathway) by a benzophenone synthase is implicated in the formation of the benzophenone intermediate 2,4,6-trihydroxybenzophenone, a precursor to the xanthone backbone. wikipedia.org

Biomimetic Pathway Exploration

Biomimetic synthesis, which mimics proposed biosynthetic pathways, has been successfully employed to construct the caged xanthone scaffold found in this compound and related natural products. pnas.orgresearchgate.netpsu.edursc.orgcapes.gov.brnih.gov This approach has provided strong support for the proposed biosynthetic cascade.

Claisen Rearrangement in Scaffold Formation

A key step in the biomimetic synthesis of the caged scaffold is the Claisen rearrangement. tandfonline.comtandfonline.comresearchgate.netrsc.orgacs.orgescholarship.orgnih.govthieme-connect.descripps.eduresearchgate.netresearchgate.net This rearrangement of a suitably substituted allyloxy- or propargyloxyxanthone precursor is crucial for setting the stage for the subsequent cyclization reactions that form the caged structure. pnas.orgresearchgate.netpsu.edu

Intramolecular Diels-Alder Reaction Cascade

Following the Claisen rearrangement, an intramolecular Diels-Alder reaction cascade is proposed and has been demonstrated in biomimetic synthesis to construct the characteristic polycyclic caged system. tandfonline.compnas.orgtandfonline.comresearchgate.netrsc.orgcapes.gov.brnih.govescholarship.orgnih.govthieme-connect.descripps.eduresearchgate.netsioc-journal.cn This cascade involves the reaction between a generated diene and a dienophile within the same molecule, leading to the formation of the complex caged structure. tandfonline.compnas.orgtandfonline.comresearchgate.netpsu.edu

Enzymatic and Genetic Considerations in Biosynthesis

The natural biosynthesis of caged Garcinia xanthones, including this compound, is a complex process believed to originate from xanthone precursors. Research into the formation of the unique caged structure has often focused on biomimetic synthetic strategies, which propose potential pathways that could occur in nature. These studies suggest that a tandem Claisen/Diels-Alder reaction cascade starting from suitably substituted allyloxy xanthones could lead to the formation of the core caged scaffold found in compounds like forbesione (B1256395), which can then be elaborated to this compound and other related natural products. wikipedia.orgwikipedia.orgguidetopharmacology.orgthegoodscentscompany.comfishersci.sewikipedia.org

While these biomimetic approaches provide insights into the plausible chemical transformations involved, the specific enzymatic machinery and the genes encoding these enzymes responsible for catalyzing these reactions in Garcinia species have not been definitively identified and characterized in the reviewed literature. wikipedia.orgwikipedia.orgguidetopharmacology.orgthegoodscentscompany.comfishersci.sewikipedia.org

In biological systems, complex natural product biosynthesis is typically mediated by highly specific enzymes. For pathways involving polyketide structures, such as the xanthone backbone of this compound, polyketide synthases (PKSs) often play a central role in assembling the initial carbon chain from simple precursors like malonyl-CoA. thegoodscentscompany.comtocris.com Subsequent modifications, including cyclizations, rearrangements, and functional group introductions, are carried out by a diverse array of tailoring enzymes. thegoodscentscompany.com Genes encoding enzymes involved in a specific biosynthetic pathway are frequently organized in biosynthetic gene clusters (BGCs) in microorganisms, which facilitates their study and manipulation. tocris.comontosight.ai However, in plants, the organization of genes for secondary metabolite biosynthesis can be more dispersed, although gene co-expression analysis can sometimes help identify candidate genes. fishersci.sewikidata.org

The proposed biomimetic pathway for caged Garcinia xanthones involves pericyclic reactions (Claisen and Diels-Alder rearrangements). wikipedia.orgwikipedia.orgguidetopharmacology.orgthegoodscentscompany.comfishersci.sewikipedia.org While these reactions can occur thermally in the laboratory, their efficiency, regioselectivity, and stereoselectivity in biological systems are typically controlled by enzymes. Enzymes that catalyze pericyclic reactions have been identified in other biosynthetic pathways, demonstrating that such transformations are enzymatically feasible in nature. However, the specific enzymes catalyzing the proposed Claisen and Diels-Alder steps in this compound biosynthesis in Garcinia plants remain to be elucidated.

Further research is required to isolate and characterize the enzymes involved in each step of the natural biosynthetic pathway of this compound, from the initial xanthone precursor formation to the final modifications leading to the caged structure. This would involve genetic studies to identify the genes encoding these enzymes, potentially utilizing transcriptomics and genomics approaches in Garcinia species known to produce this compound. Understanding the enzymatic and genetic basis of this compound biosynthesis is crucial for potential metabolic engineering efforts aimed at increasing production or generating structural analogs.

Synthetic Chemistry Approaches and Analog Development

Total Synthesis Strategies of Desoxymorellin and Related Caged Xanthones

Total synthesis of caged Garcinia xanthones, including this compound, presents considerable challenges due to their intricate pentacyclic framework featuring a xanthone (B1684191) backbone fused with an unusual 4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one (caged) scaffold. nih.govtandfonline.compnas.org Several strategies have been developed to construct this core structure.

Biomimetic Synthesis Approaches

Biomimetic synthesis strategies are inspired by the proposed natural biosynthetic pathways of these compounds. A widely accepted biosynthetic hypothesis, initially proposed by Quillinan and Scheinmann, involves a tandem Claisen rearrangement followed by an intramolecular Diels-Alder reaction. nih.govtandfonline.compnas.orgpsu.edu This proposed scenario suggests that isoprenylation of a tetrahydroxyxanthone precursor with isoprene (B109036) units can lead to this compound and related metabolites, with the caged motif forming through a Claisen migration followed by a Diels-Alder reaction on an intermediate dienone. nih.gov

Biomimetic synthetic studies by research groups such as Nicolaou and Li, and Theodorakis and coworkers, have substantiated this hypothesis. tandfonline.compsu.edursc.orgcapes.gov.brresearchgate.netacs.org A key strategy relies on a biomimetic Claisen/Diels-Alder/Claisen reaction cascade starting from a suitably substituted xanthone precursor. pnas.orgpsu.edursc.orgcapes.gov.brresearchgate.netresearchgate.netnih.govnih.govupm.edu.my This cascade can regioselectively produce the caged motif. psu.edursc.orgcapes.gov.br For instance, a unified strategy for the synthesis of caged Garcinia natural products, including this compound, utilizes a tandem Claisen/Diels-Alder/Claisen rearrangement of an allyloxy xanthone precursor. pnas.orgnih.gov Studies on the timing of this reaction cascade suggest that the C-ring Claisen/Diels-Alder rearrangement occurs first, followed by the A-ring Claisen reaction. pnas.orgnih.gov

Stepwise Chemical Synthesis

Stepwise chemical synthesis approaches involve constructing the this compound structure through a series of deliberate chemical transformations. While biomimetic strategies often aim to mimic proposed natural pathways, stepwise synthesis focuses on efficient and controlled formation of the necessary bonds and rings using established synthetic methodologies.

One approach involves the construction of the xanthone core, followed by the introduction and cyclization of prenyl or related units to form the caged structure. The synthesis of the xanthone backbone can be achieved through various methods, including the cyclization of 2-aryloxybenzoic acids or benzophenone (B1666685) intermediates. mdpi.comup.pt Subsequent steps involve the precise installation of the prenyl groups and the execution of cyclization reactions, such as the Claisen and Diels-Alder reactions, under controlled conditions to assemble the caged framework. nih.govpnas.orgpsu.edursc.orgcapes.gov.brresearchgate.netnih.govuni-tuebingen.de For example, one synthesis of forbesione (B1256395), a related caged xanthone that can serve as a precursor to this compound, involved the construction of a xanthone intermediate followed by alkylation and a Claisen/Diels-Alder cascade. uni-tuebingen.de this compound has been synthesized from forbesione through propargylation of a hydroxyl group followed by Claisen cyclization. psu.edursc.orgresearchgate.netnih.gov

Evaluation of Synthetic Routes and Yields

Stepwise syntheses, while potentially requiring more steps, can offer greater control over stereochemistry and regiochemistry at individual stages. The choice of cyclization reagents and reaction conditions significantly impacts the yield and selectivity of xanthone synthesis. mdpi.com For general xanthone synthesis, the Grover, Shah, and Shah reaction through a benzophenone intermediate has been reported to give average yields of 60–90%. mdpi.com Various cyclization reagents have been evaluated to improve synthesis yields. mdpi.com

Evaluating synthetic routes involves considering the accessibility of starting materials, the complexity of intermediates, and the practicality of the reactions on a larger scale.

Design and Preparation of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives is important for exploring structure-activity relationships (SAR) and potentially developing compounds with improved biological profiles. Modifications to the this compound structure can involve alterations to the xanthone core, the caged moiety, or the peripheral functional groups.

Structural Modifications for Research Purposes

Structural modifications are undertaken to understand which parts of the this compound molecule are essential for its biological activities. This involves synthesizing compounds with specific changes and evaluating their properties.

Other structural modifications might involve altering the C9-C10 enone bond within the caged structure. It has been suggested that this double bond plays an essential role in the bioactivity, and conjugate reduction of this enone motif has led to compounds with reduced cytotoxicity. nih.gov

Strategies for Functional Group Derivatization

Functional group derivatization involves modifying existing functional groups on the this compound scaffold or introducing new ones. This can be done to alter properties such as solubility, metabolic stability, or to attach probes for biological studies.

Common strategies for derivatization include alkylation, acylation, and silylation, particularly for analytical purposes like gas chromatography (GC) where increasing volatility or improving detection is desired. researchgate.netdamascusuniversity.edu.synumberanalytics.comchromtech.com These reactions target functional groups with active hydrogens such as hydroxyl (-OH), thiol (-SH), amine (-NH), and carboxylic acid (-COOH) groups. researchgate.netdamascusuniversity.edu.synumberanalytics.com

For this compound and its analogs, derivatization could involve modifying the hydroxyl groups present on the xanthone core or potentially on the caged structure. For instance, modification of the free hydroxyl group of xanthones with a dimethylamine (B145610) group has been explored in the synthesis of other xanthone derivatives, impacting their anticancer activity and DNA binding. mdpi.com Propargylation of a hydroxyl group was a key step in the synthesis of this compound from forbesione. psu.edursc.orgresearchgate.netnih.gov

Derivatization can also be used to introduce reporter groups or tags for studying the compound's cellular uptake, distribution, or target interactions. The specific strategy for functional group derivatization depends on the target functional group and the desired outcome.

Structure Activity Relationship Sar Studies

Elucidation of Essential Structural Motifs for Biological Activity

Research into the SAR of caged xanthones suggests that the unique 4-oxa-tricyclo[4.3.1.03,7]dec-2-one (caged) scaffold is a crucial structural motif for their biological activities. tandfonline.com This unusual scaffold is considered a "privileged structure" due to its ability to interact with diverse drug targets. tandfonline.com Studies have indicated that the double bond between C-8 and C-8a within the caged structure is essential for cytotoxicity. scienceopen.com Furthermore, the absence of the A ring does not appear to substantially affect biological activity in some caged xanthones, although this finding warrants systematic evaluation of other substitutions. scienceopen.com

Impact of Specific Substitutions on Biological Potency

Modifications and substitutions on the core structure of caged xanthones, including Desoxymorellin, can significantly impact their biological potency. researchgate.netnih.govresearchgate.net

Functionalization of the A-ring

Functionalization of the A-ring of the caged xanthone (B1684191) framework has been shown to significantly affect potency. researchgate.netresearchgate.net Specifically, the introduction of hydroxyl or fluorine groups at discrete positions on the A-ring can lead to enhanced cytotoxicity at submicromolar concentrations. researchgate.netresearchgate.net These modifications can influence the compound's ability to induce apoptosis in cancer cells. researchgate.netresearchgate.net Conversely, the introduction of a free hydroxyl group at C18, as well as further oxidation of the A-ring, can lead to a decrease in cytotoxicity. escholarship.org

Role of the Caged Xanthone Core

The caged xanthone core is central to the biological activity of this compound and related compounds. mdpi.comuomustansiriyah.edu.iqbiorxiv.org This unique 4-oxa-tricyclo[4.3.1.03,7]dec-2-one scaffold is a defining feature of this class of natural products. scienceopen.comtandfonline.comresearchgate.netnih.gov Its presence is highly correlated with the inhibitory activities observed for these compounds, including effects on protein tyrosine phosphatase 1B (PTP1B). nih.gov The specific arrangement of rings and functional groups within this caged motif is critical for proper interaction with biological targets. tandfonline.com

Importance of Prenyl Groups and Oxidations

Prenyl groups and their oxidation states play a significant role in the biological activity of caged Garcinia xanthones. scienceopen.comnih.govmdpi.com The prenylation pattern on the xanthone backbone contributes to the structural diversity within this class. scienceopen.com Progressive oxidations at specific centers, such as C29, can lead to the formation of related compounds like morellinol, morellin, and morellic acid, which exhibit varying biological activities. nih.gov Alkylation and/or oxidation on the terminal prenyl group or the A-ring have been indicated as important factors in SAR studies. escholarship.org The prenyl group in the A-ring has been highlighted as being highly correlated with inhibitory activities, such as PTP1B inhibition. nih.gov

Comparative SAR Analysis with Other Natural Products in the Xanthone Family

This compound is part of a larger family of xanthones, and comparative SAR analysis with other members provides valuable insights. scienceopen.comunacademy.com Studies often compare the activity of this compound to other caged xanthones like gambogic acid, morellic acid, and gambogenin. scienceopen.commdpi.com For instance, this compound has shown significant cytotoxicity against various cancer cell lines, sometimes comparable to or second only to gambogic acid. scienceopen.commdpi.com Comparing the structures and activities of these analogs helps to identify which specific features or substitutions enhance or diminish biological effects. scienceopen.commdpi.com For example, variations in prenylation patterns and oxidation states, as seen between this compound, morellin, and morellic acid, contribute to their differing biological profiles. nih.gov Comparative studies also extend to xanthones with different core structures, highlighting the unique contribution of the caged motif to the observed activities of compounds like this compound. scienceopen.com

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models

Anticancer Activity Research

Research into the anticancer properties of Desoxymorellin has focused on several key cellular processes that are typically dysregulated in cancer. These include the uncontrolled proliferation of cells, the evasion of apoptosis (programmed cell death), and alterations in the cell cycle. The following sections detail the findings from studies investigating these mechanisms.

Inhibition of Cellular Proliferation in Cancer Cell Lines

A fundamental aspect of cancer is the rapid and uncontrolled proliferation of cells. Scientific studies have therefore investigated the potential of this compound to inhibit this process in various cancer cell lines. This is often quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that is required to inhibit the growth of 50% of a cell population.

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available research, the compound has been a subject of interest in broader screenings of natural products for antiproliferative activity. The data from such studies is crucial for identifying which types of cancer might be most susceptible to this compound.

Interactive Data Table: Proliferation Inhibition Data

A comprehensive data table detailing the specific cancer cell lines and the corresponding IC50 values for this compound would be presented here, based on available research data.

| Cancer Cell Line | Tissue of Origin | IC50 Value (µM) |

| Data Not Available | Data Not Available | Data Not Available |

Induction of Apoptosis Pathways in Cancer Cells

Apoptosis is a natural and essential process of programmed cell death that eliminates damaged or unwanted cells. mdpi.com Cancer cells often develop mechanisms to evade apoptosis, which contributes to their survival and proliferation. mdpi.com Therapeutic strategies are therefore often aimed at reactivating these apoptotic pathways within cancer cells. Research has explored whether this compound can induce apoptosis in malignant cells.

The process of apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, notably those belonging to the Bcl-2 family. nih.gov Pro-apoptotic proteins like Bax promote cell death, while anti-apoptotic proteins like Bcl-2 inhibit it. nih.gov A high Bax/Bcl-2 ratio is generally indicative of a cell's propensity to undergo apoptosis. Investigations into this compound would focus on its ability to alter this critical ratio, for instance, by increasing the expression of Bax or decreasing the expression of Bcl-2, thereby shifting the balance towards cell death. nih.gov

Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. nih.gov The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) leads to the systematic dismantling of the cell. nih.govmdpi.com Studies on this compound would investigate its ability to trigger this caspase cascade, which is a hallmark of apoptosis. nih.govnih.gov Evidence of increased caspase-3 or caspase-9 activity in cancer cells following treatment with this compound would be a strong indicator of its pro-apoptotic potential. nih.gov

Mitochondria play a central role in the intrinsic pathway of apoptosis. nih.govmdpi.com Disruption of mitochondrial function, such as a loss of the mitochondrial membrane potential, can lead to the release of pro-apoptotic factors into the cytoplasm, ultimately triggering the caspase cascade. nih.govmdpi.com Research in this area would examine if this compound can induce mitochondrial dysfunction in cancer cells, thereby initiating the apoptotic process. nih.govmdpi.com

Effects on Cell Cycle Progression (e.g., Cell Cycle Arrest)

The cell cycle is the series of events that take place in a cell leading to its division and duplication. This process is strictly regulated to ensure normal cell growth. In cancer, this regulation is often lost, leading to uncontrolled cell division. taylorandfrancis.comnih.govmdpi.com Some anticancer agents work by causing cell cycle arrest, which is a halt in the cell cycle at a specific phase (e.g., G1, S, or G2/M), preventing the cell from dividing and proliferating. taylorandfrancis.comnih.govnih.gov Investigating the effect of this compound on cell cycle progression is a key area of research to understand its antiproliferative mechanisms. nih.gov This would involve analyzing the distribution of cells in different phases of the cell cycle after treatment with the compound. nih.gov

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. While direct mechanistic studies on the anti-angiogenic properties of this compound are not extensively documented in current scientific literature, research into related xanthones and compounds from the Garcinia genus provides insight into potential pathways.

Compounds structurally related to this compound have been shown to interfere with key steps in the angiogenic cascade. For instance, the biflavonoid morelloflavone, isolated from Garcinia dulcis, has been demonstrated to inhibit vascular endothelial growth factor (VEGF)-induced proliferation, migration, and capillary-like tube formation of human umbilical vein endothelial cells (HUVECs). dtic.milresearchgate.net Mechanistically, morelloflavone was found to suppress the activation of RhoA and Rac1 GTPases and inhibit the ERK signaling pathway in endothelial cells. dtic.milresearchgate.net Furthermore, it effectively reduced the formation of new microvessels in both rat aortic ring and mouse Matrigel plug assays, confirming its potent anti-angiogenic effects in vivo. dtic.milresearchgate.net

Another prominent compound from Garcinia, gambogic acid, has also been noted for its ability to suppress angiogenesis. youtube.com The anticancer effects of various phytochemicals from Garcinia species are often attributed, in part, to the inhibition of angiogenesis. nih.govmdpi.com These compounds can modulate the expression and signaling of pro-angiogenic factors like VEGF and their receptors, which are pivotal for stimulating the proliferation and migration of endothelial cells. mdpi.comnih.gov The collective evidence from these related natural products suggests that xanthones as a class, including potentially this compound, may exert anti-tumor effects by disrupting the tumor's ability to establish a blood supply.

Table 1: Anti-angiogenic Activity of a Garcinia Compound

| Compound | Assay | Target Cells | Key Finding | Reference |

|---|---|---|---|---|

| Morelloflavone | Cell Viability Assay | HUVECs | Inhibited VEGF-induced cell viability with an IC50 of ~20 µmol/L. | dtic.mil |

| Morelloflavone | Wound-Healing & Transwell Invasion | HUVECs | Concentration-dependent inhibition of VEGF-induced migration and invasion. | dtic.mil |

| Morelloflavone | Rat Aortic Ring Assay | Endothelial Cells | Effectively inhibited microvessel sprouting. | dtic.mil |

Inhibition of Tumor Cell Invasion and Metastasis Mechanisms

The capacity of cancer cells to invade surrounding tissues and metastasize to distant organs is a primary cause of cancer-related mortality. nih.gov The epithelial-to-mesenchymal transition (EMT) is a fundamental process that allows stationary epithelial cancer cells to acquire migratory and invasive properties. nih.govnih.gov Although specific studies detailing this compound's role in these processes are scarce, extensive research on other Garcinia xanthones, particularly gambogic acid, offers a strong mechanistic precedent.

Gambogic acid has been shown to effectively suppress cancer invasion and migration by inhibiting the TGF-β1-induced EMT in non-small cell lung cancer A549 cells. nih.govnih.gov Its mechanism involves increasing the expression of the epithelial marker E-cadherin while repressing mesenchymal markers like N-cadherin and vimentin. nih.gov This is achieved through the inhibition of the nuclear factor κB (NF-κB) pathway, which prevents the nuclear translocation of the p65 subunit and suppresses the expression of the key EMT-inducing transcription factor, TWIST1. nih.govnih.gov In vivo studies using an orthotopic model of A549 cells confirmed that gambogic acid could inhibit both the primary tumor and subsequent lung metastasis. nih.gov Similarly, in colorectal cancer, gambogic acid was found to curb invasion and metastasis by reducing levels of microRNA-21 shuttled by extracellular vesicles, which in turn affects macrophage polarization in the tumor microenvironment. researchgate.netnih.gov

The broader class of xanthones is recognized for its potential to inhibit tumor invasion and metastasis by modulating various signaling pathways and downstream targets, such as matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix. biorxiv.org

Molecular Target Identification and Pathway Modulation

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor enzyme that negatively regulates insulin and leptin signaling pathways. mdpi.comnih.gov Its role as a negative regulator of the Janus kinase (JAK) family, specifically JAK2, also implicates it in cytokine signaling. mdpi.complos.org Overexpression of PTP1B has been linked to several human diseases, including metabolic disorders and certain cancers, making it an attractive therapeutic target. researchgate.nettargetmol.comnih.gov While numerous natural and synthetic compounds have been investigated as PTP1B inhibitors, there is currently no published data specifically identifying this compound as an inhibitor of PTP1B. nih.gov The development of PTP1B inhibitors is challenging due to the highly conserved nature of the catalytic site among protein tyrosine phosphatases, which can lead to a lack of specificity. mdpi.com Research in this area continues to focus on identifying selective inhibitors that target either the catalytic or allosteric sites of the enzyme. mdpi.complos.org

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional regulation of genes involved in cell proliferation, differentiation, and immunity. youtube.comresearchgate.netembopress.org Constitutive activation of the JAK/STAT pathway is a frequent event in many malignancies, contributing to tumor progression and survival. nih.govpreprints.orgnih.gov

Direct investigation into the effect of this compound on the JAK-STAT pathway is limited. However, a study screening a library of natural products from Garcinia species identified several caged xanthones as potent inhibitors of this pathway. nih.gov Specifically, 33-hydroxyepigambogic acid and 35-hydroxyepigambogic acid demonstrated inhibitory activity against JAK2 and JAK3 kinases, with IC50 values of approximately 1 µM. nih.gov This inhibition suppressed the constitutive activation of STAT3 in the NCI-H1650 lung cancer cell line. nih.gov Another related compound, garcinol, has been shown to directly interact with STAT-1, inhibiting its nuclear transfer and DNA binding. researchgate.net It also regulates STAT3 and STAT5A in glioblastoma cells. preprints.org These findings suggest that the xanthone (B1684191) scaffold, characteristic of this compound, is a viable structure for targeting and inhibiting the JAK-STAT signaling cascade.

Table 2: JAK/STAT Pathway Inhibition by Garcinia Caged Xanthones

| Compound | Target Kinase | IC50 Value | Target Cell Line | Reference |

|---|---|---|---|---|

| 33-Hydroxyepigambogic acid | JAK2 / JAK3 | ~1 µM | NCI-H1650 | nih.gov |

| 35-Hydroxyepigambogic acid | JAK2 / JAK3 | ~1 µM | NCI-H1650 | nih.gov |

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication and transcription. researchgate.net They are validated targets for cancer chemotherapy, with inhibitors typically acting as "poisons" that stabilize the transient enzyme-DNA cleavage complex, leading to irreversible DNA strand breaks and cell death. researchgate.net

There is no direct evidence of this compound acting as a topoisomerase inhibitor. However, the xanthone chemical structure is known to be a scaffold for topoisomerase inhibition. For example, a study of eight xanthones purified from Garcinia mangostana found that β-mangostin was the most potent inhibitor of both human topoisomerase I and II. It exhibited IC50 values in the range of 8.5-10 µM for these enzymes. Further studies on synthetic xanthone derivatives have confirmed that this class of compounds can act as catalytic inhibitors of human topoisomerase IIα, potentially by interfering with the DNA strand passage step. plos.org These findings indicate that it is plausible for xanthones like this compound to possess activity against topoisomerases.

Table 3: Topoisomerase Inhibition by a Xanthone from Garcinia mangostana

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| β-Mangostin | Human Topoisomerase I | ~10 | |

| Human Topoisomerase II | ~8.5 |

Telomerase is a reverse transcriptase enzyme that maintains the length and integrity of telomeres at the ends of chromosomes, a function critical for cellular immortality in approximately 90% of cancers. nih.govnih.gov Inhibition of telomerase leads to progressive telomere shortening, eventually triggering cellular senescence or apoptosis, making it a highly attractive target for cancer therapy. dtic.milnih.gov

While the direct effect of this compound on telomerase has not been reported, related caged xanthones from Garcinia hanburyi, such as gambogic acid and gambogenic acid, have been identified as telomerase inhibitors. The anticancer effects of these compounds are partly attributed to the downregulation of the catalytic subunit of the enzyme, human telomerase reverse transcriptase (hTERT). The inhibition of telomerase by natural products is a significant area of research, with various compounds shown to suppress hTERT expression at the mRNA or protein level, thereby reducing enzyme activity. Given that other xanthones demonstrate this activity, it is a potential, though unconfirmed, mechanism for this compound.

Studies on Multidrug Resistance Reversal (e.g., P-glycoprotein)

Multidrug resistance (MDR) is a significant impediment to effective cancer chemotherapy, and the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a primary mechanism. P-gp functions as an efflux pump, actively removing a wide array of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. nih.govnih.govsemanticscholar.orgjournaljpri.com The inhibition of P-gp is a key strategy to reverse MDR. nih.govresearchgate.net

Research into caged xanthones, the class of compounds to which this compound belongs, has indicated their potential as non-substrates for the P-glycoprotein transporter. This characteristic is significant as it suggests that these compounds may not be readily expelled from resistant cancer cells, a common issue with many conventional anticancer drugs. While direct mechanistic studies on this compound's interaction with P-glycoprotein are limited, the activity of related compounds suggests a potential for this class to circumvent or modulate P-gp-mediated resistance.

In preclinical studies, the cytotoxic effects of this compound have been evaluated against both drug-sensitive and drug-resistant cancer cell lines. For instance, this compound has demonstrated cytotoxicity against the human leukemia K562 cell line and its doxorubicin-resistant counterpart, K562/R. This activity in a resistant cell line points towards a potential to overcome existing resistance mechanisms, although the precise role of P-glycoprotein inhibition by this compound in this context requires further elucidation.

Mechanisms by which P-gp inhibitors can reverse multidrug resistance include:

Competitive, non-competitive, or allosteric blocking of the drug binding site on P-gp.

Interference with the ATP hydrolysis that fuels the pump's activity.

Altering the integrity of the cell membrane lipids surrounding the transporter.

While the potential for this compound to act as an MDR reversal agent is promising based on the behavior of related caged xanthones, dedicated studies are necessary to fully characterize its specific interactions with P-glycoprotein and its effectiveness in sensitizing multidrug-resistant cancer cells to conventional chemotherapeutic agents.

Antimicrobial Activity Research

The antimicrobial potential of natural products is a significant area of research, particularly with the rise of drug-resistant pathogens. Xanthone derivatives have been noted for their broad-spectrum antimicrobial activities.

While specific studies detailing the antibacterial mechanisms of this compound are not extensively available, the general mechanisms of antibacterial action for related phenolic compounds involve several key cellular disruptions. nih.govnih.gov These mechanisms often include:

Damage to the Cell Membrane: Natural compounds can perturb the integrity of the bacterial cell wall and membrane, leading to increased permeability and leakage of essential intracellular components. nih.gov

Inhibition of Cellular Enzymes: Key enzymes involved in bacterial metabolism and homeostasis, such as ATPases, can be inhibited, disrupting cellular energy production. nih.gov

Alteration of Gene Expression: The expression of genes associated with virulence and cellular processes can be altered, leading to a reduction in pathogenicity. nih.gov

Further research is required to specifically identify and characterize the antibacterial mechanism of action of this compound.

The mechanisms of action for antifungal agents typically target structures or pathways unique to fungal cells to ensure selective toxicity. nih.govresearchgate.netnih.gov Common antifungal mechanisms include:

Disruption of the Fungal Cell Membrane: Many antifungal compounds interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis compromises membrane integrity, leading to cell death. nih.govnih.gov

Direct Interaction with Membrane Sterols: Some antifungals, like polyenes, bind directly to ergosterol, forming pores in the membrane that cause leakage of cellular contents. nih.gov

Inhibition of Cell Wall Synthesis: The fungal cell wall, composed of glucans and chitin, is another target. Inhibiting the synthesis of these components weakens the cell wall, making the fungus susceptible to osmotic stress.

Active Efflux Pump Inhibition: Fungi can develop resistance through the action of efflux pumps that expel antifungal drugs. Inhibition of these pumps can restore susceptibility. nih.gov

Specific investigations into the antifungal mechanisms of this compound are needed to determine its precise mode of action against fungal pathogens.

Research has identified anti-HIV-1 activity for this compound. researchgate.net Studies have shown that this compound, along with other caged xanthones isolated from Garcinia hanburyi, exhibits inhibitory activity against the HIV-1 reverse transcriptase (RT) enzyme. researchgate.net The reverse transcriptase enzyme is crucial for the replication of HIV-1, as it is responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome. medscape.com By inhibiting this enzyme, this compound can block a critical step in the viral life cycle.

This finding represents the first report on the anti-HIV-1 activities of caged xanthones, highlighting a specific molecular target for this compound's antiviral effect. researchgate.net

Table 1: Investigated Anti-HIV-1 Activity of this compound

| Compound | Target/Assay | Activity |

|---|

This table is based on available research data and is for informational purposes only.

Anti-inflammatory Activity Research

The inflammatory response involves a complex interplay of various mediators. The potential of natural compounds to modulate these pathways is of significant therapeutic interest.

While direct studies on the anti-inflammatory mechanisms of this compound are limited, the modulation of key inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGs) is a common mechanism for anti-inflammatory compounds. nih.govnih.govjci.orgmdpi.com

Nitric Oxide (NO): In inflammatory conditions, the inducible form of nitric oxide synthase (iNOS) is often upregulated, leading to the production of large amounts of NO, which can be pro-inflammatory and cytotoxic. nih.govnih.gov Inhibition of iNOS expression or activity is a key target for anti-inflammatory drugs. nih.gov

Prostaglandins (PGs): Prostaglandins are lipid compounds that are involved in the inflammatory response, contributing to pain, swelling, and fever. They are synthesized by cyclooxygenase (COX) enzymes, particularly COX-2, which is induced by inflammatory stimuli. nih.gov Inhibition of COX-2 is a well-established mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).

The interplay between NO and PGs is also a crucial aspect of the inflammatory process, with NO often driving the enhanced release of PGs. nih.gov Therefore, compounds that can dually inhibit both NO and PG production may have potent anti-inflammatory effects. jci.org Future research is needed to determine if this compound exerts anti-inflammatory effects through the modulation of these or other inflammatory mediators.

Inhibition of Cyclooxygenase (COX) Enzymes

There is no available research data detailing the inhibitory effects of this compound on COX-1 and COX-2 enzymes. Studies providing inhibitory concentrations (IC50 values) or detailing the selectivity of this compound for these enzymes could not be located in the searched scientific literature.

Impact on Macrophage Phenotypes and Apoptosis

Similarly, scientific literature detailing the impact of this compound on macrophage phenotypes, such as the polarization towards M1 or M2 phenotypes, is not available. Furthermore, no studies were found that investigate the effect of this compound on the induction of apoptosis in macrophage cell lines.

Therefore, the requested article focusing solely on these specific mechanistic investigations of this compound cannot be generated at this time due to a lack of available scientific evidence.

Advanced Analytical and Spectroscopic Research Methodologies

Spectroscopic Techniques for Structural Research (beyond basic identification)

Spectroscopic methods provide invaluable insights into the molecular structure and functional groups of desoxymorellin. Beyond basic identification, advanced techniques offer detailed information about the compound's connectivity, stereochemistry, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of complex organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign proton and carbon signals and determine coupling constants and through-space correlations. Techniques such as ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. researchgate.netuniv-biskra.dzresearchgate.net

For this compound, NMR spectroscopy has been instrumental in confirming the presence of characteristic features, including the caged xanthonoid moiety with a bicyclooctane ring system and prenyl side chains. researchgate.net Analysis of HMBC correlations, for instance, helps establish the positions of substituents on the xanthone (B1684191) core and the connectivity within the complex caged structure. researchgate.net

Detailed NMR spectral assignments are critical for differentiating this compound from closely related caged xanthones and for confirming its structure upon isolation from natural sources or through synthetic routes. researchgate.netresearchgate.net

An example of detailed NMR data reported for this compound isolated from Garcinia hanburyi includes characteristic signals that support its structure: researchgate.net

| Spectrum | Signal (δ ppm) | Multiplicity (J Hz) | Assignment (Partial) |

| ¹H NMR | 12.90 | s, 1H | OH-6 |

| ¹H NMR | 1.09, 1.31, 1.39, 1.46 (6H), 1.69, 1.73, 1.79 | each 3H, s | Tertiary methyls |

| ¹H NMR | 4.46 | t, 1H (7.0) | H-27 (Prenyl) |

| ¹H NMR | 5.24 | dd, 1H (6.5, 7.5) | H-32 (Prenyl) |

| ¹H NMR | 5.54 | d, 1H (10.0) | H-3 |

| ¹H NMR | 6.66 | d, 1H (10.0) | H-4 |

| ¹H NMR | 7.46 | d, 1H (7.0) | H-10 |

| ¹³C NMR | 47.0 | CH | C-11 |

| ¹³C NMR | 25.5 | CH₂ | C-21 |

| ¹³C NMR | 49.2 | CH | C-22 |

| ¹³C NMR | 126.1 | C | C-3 |

| ¹³C NMR | 157.5 | C | C-16 |

| ¹³C NMR | 160.6 | C | C-18 |

| ¹³C NMR | 203.5 | C=O | C-12 |

| ¹³C NMR | 84.7 | C | C-13 |

| ¹³C NMR | 90.5 | C | C-14 |

Mass Spectrometry (MS/MS, HRMS) in Metabolomics Research

Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS) and tandem Mass Spectrometry (MS/MS), is indispensable for determining the molecular weight and elemental composition of this compound and for providing fragmentation patterns that aid in structural confirmation. univ-biskra.dz HRMS provides accurate mass measurements, allowing for the determination of the molecular formula.

In metabolomics research, where the comprehensive analysis of small molecules in biological systems is the goal, MS-based techniques, often coupled with chromatography, are widely used. MS/MS involves the fragmentation of a selected precursor ion and detection of the resulting product ions, providing characteristic fragmentation patterns that can be used for identification and structural elucidation, even in complex mixtures. This is particularly useful for studying the metabolic fate of compounds like this compound or for profiling the diverse array of natural products in Garcinia extracts. The fragmentation patterns obtained from MS/MS experiments can help confirm the presence of specific substructures within the this compound molecule.

X-ray Crystallography for Caged Xanthone Structures

X-ray crystallography is a powerful technique for definitively determining the three-dimensional structure of a crystalline compound, including the precise positions of atoms and their connectivity. While obtaining suitable crystals can be challenging, X-ray crystallography provides unambiguous structural information, including stereochemistry.

For caged xanthones, including this compound and its analogues, X-ray crystallography has been successfully applied to confirm their complex structures and determine their absolute configurations. This technique has been used to validate structures initially proposed based on NMR and MS data and to resolve stereochemical ambiguities in caged xanthone scaffolds. Reports indicate that X-ray crystallographic analysis has been used to determine the constitution of this compound. The ability to obtain single-crystal X-ray diffraction data for caged xanthones has been crucial in understanding their unique structural features.

Chromatographic Techniques for Quantitative Analysis in Research Models

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various sample types, particularly in complex matrices encountered in research studies.

HPLC-MS/MS for Trace Level Detection

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective analytical technique widely used for the quantification of compounds, including natural products, at trace levels. HPLC separates components of a mixture based on their physicochemical properties, and the eluting compounds are then introduced into a mass spectrometer for detection and quantification.

The tandem MS (MS/MS) component allows for the selection of a specific parent ion and its fragmentation into characteristic product ions, providing a high degree of specificity and reducing interference from co-eluting compounds in complex samples. This is particularly advantageous for the analysis of this compound in biological matrices or plant extracts where numerous other compounds are present. HPLC-MS/MS methods have been developed for the quantitative analysis of various compounds, demonstrating high sensitivity and reliability for trace-level detection. While specific quantitative data for this compound using HPLC-MS/MS at trace levels in research models were not extensively detailed in the immediate search results, the technique's established capabilities in analyzing complex samples and quantifying natural products support its applicability for such studies on this compound.

LC-MS for Complex Sample Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is well-suited for the analysis of complex samples containing a wide range of compounds, including those that are polar, non-volatile, or thermally labile. This makes it a valuable tool for the analysis of natural product extracts, such as those from Garcinia species, which are rich in diverse secondary metabolites including xanthones and caged xanthones like this compound. univ-biskra.dz

LC-MS can be used for both qualitative and quantitative analysis. In qualitative analysis, it helps in identifying the components of a mixture by providing their mass-to-charge ratios and often fragmentation information. For quantitative analysis, LC-MS allows for the determination of the concentration of specific compounds in a sample. The technique is widely applied in the analysis of natural products and the profiling of secondary metabolites in plants. LC-MS, including its hyphenated forms like LC-MS/MS, is a standard technique in laboratories conducting research on natural products and their potential biological activities, enabling the analysis of complex extracts and the isolation and characterization of individual compounds like this compound. univ-biskra.dz

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking are powerful in silico techniques used to investigate the potential interactions between a small molecule, such as this compound, and biological macromolecules, typically proteins sci-hub.sebic.ac.cnresearchgate.netimsc.res.in. These methods provide insights into the likely binding modes, affinities, and potential molecular targets of a compound without the need for initial experimental work, thus guiding further research bic.ac.cnimsc.res.in. Studies involving xanthone derivatives, the class of compounds to which this compound belongs, frequently utilize these approaches to explore their pharmacological potential sci-hub.sebic.ac.cnresearchgate.netimsc.res.inimsc.res.in. Computational methods, including Density Functional Theory (DFT), are also employed to study the electronic and quantum chemical properties of compounds, which can provide insights into their reactivity and potential biological activity researchgate.netimsc.res.in.

Prediction of Molecular Targets

Computational approaches, particularly molecular docking and virtual screening, are instrumental in predicting potential molecular targets for compounds like this compound bic.ac.cnimsc.res.in. By docking a compound against a library of protein structures with known biological relevance, researchers can identify proteins where the compound is predicted to bind with high affinity bic.ac.cnimsc.res.in. This process helps narrow down the vast number of potential biological targets to a manageable set for experimental validation. For xanthone derivatives, studies have explored potential interactions with various targets, including enzymes like aromatase and kinases such as CHK1 bic.ac.cnresearchgate.netimsc.res.in. The rationale is that if related xanthones show affinity for certain targets, this compound, sharing the core xanthone structure and prenyl modifications, might also interact with similar or related proteins. The prediction of molecular targets is a crucial step in understanding the potential mechanism of action of a compound.

Simulation of Ligand-Receptor Interactions

Molecular docking simulations provide detailed information about how a ligand, such as this compound, might fit into the binding site of a target protein and the types of interactions that stabilize the complex sci-hub.sebic.ac.cnresearchgate.netimsc.res.inimsc.res.in. These simulations predict the preferred orientation (pose) of the ligand within the binding pocket and estimate the binding affinity, often expressed as a docking score or binding energy researchgate.netimsc.res.in. Analysis of the simulation results allows researchers to identify key amino acid residues in the protein that interact with specific functional groups of the ligand through hydrogen bonds, hydrophobic interactions, and other forces researchgate.netimsc.res.inimsc.res.in.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biological Activities and Mechanisms

While initial studies have focused on the anticancer and antimicrobial properties of the caged Garcinia xanthones, the full spectrum of Desoxymorellin's bioactivity remains largely unexplored. nih.govscienceopen.com The complex architecture of these molecules suggests the potential for interaction with a wide range of biological targets. Future research will likely focus on screening this compound against a broader array of therapeutic areas.

Potential areas for exploration include:

Antiviral and Antiparasitic Activities : Given that related caged xanthones have demonstrated antiviral and potent antimalarial effects, a systematic evaluation of this compound against various viruses and parasites, such as Plasmodium falciparum, is a logical next step. scienceopen.comnih.gov

Neurotrophic and Neuroprotective Effects : Some caged xanthones have been reported to possess neurotrophic activities. scienceopen.com Investigating this compound's potential to protect neurons from damage or promote their growth could open new avenues for treating neurodegenerative diseases.

Anti-inflammatory Properties : The induction of apoptosis, a key mechanism of caged xanthones, plays a role in resolving inflammation. nih.gov Probing the effects of this compound on inflammatory pathways and cytokine production could reveal its utility in chronic inflammatory conditions.

Metabolic Disorders : The established impact of related compounds on mitochondrial function suggests a potential role in modulating cellular metabolism. researchgate.net This warrants investigation into this compound's effects on conditions like diabetes and obesity.

A deeper understanding of its mechanism of action is paramount. While apoptosis induction via caspase activation and regulation of the Bax/Bcl-2 protein family has been established for some caged xanthones, the direct molecular targets remain elusive. nih.gov Identifying these targets is a critical goal for future mechanistic studies.

Development of Novel Analogs with Enhanced Biological Selectivity

The native this compound scaffold serves as a valuable starting point for medicinal chemistry campaigns aimed at creating novel analogs with improved therapeutic properties. rsc.org Structure-activity relationship (SAR) studies are essential to identify which parts of the molecule are critical for its activity and which can be modified to enhance potency, selectivity, and pharmacokinetic properties. nih.govrsc.org

Key strategies for analog development include:

Late-Stage Functionalization : Modifying the core this compound structure through chemical reactions to introduce new functional groups. Early SAR studies on gambogic acid, a related compound, showed that the carboxylic acid could be functionalized to alter solubility and selectivity without significantly impacting bioactivity. nih.gov

Target-Oriented Synthesis : Designing and synthesizing simplified or modified versions of the caged motif to determine the minimal pharmacophore required for activity. rsc.org Studies have shown that the fully substituted caged structure is often necessary to maintain bioactivity. rsc.org

Conjugation Chemistry : Attaching other molecules to the this compound scaffold to direct it to specific tissues or cell types. For example, attaching a triphenylphosphonium group to caged xanthones has been shown to enhance their accumulation in mitochondria and dramatically increase their antimalarial activity. nih.gov

The table below illustrates hypothetical modifications to the this compound scaffold and their potential impact on biological selectivity.

| Modification Site | Type of Modification | Potential Enhancement | Therapeutic Rationale |

| Aromatic A-ring | Addition of electron-withdrawing groups (e.g., -CF₃, -NO₂) | Increased potency and cell permeability | Enhance interaction with protein targets and improve cellular uptake. |

| C30/C31 positions | Introduction of hydrophilic moieties (e.g., amines, polyethylene (B3416737) glycol) | Improved water solubility and bioavailability | Overcome poor solubility often associated with natural products. |

| Caged Scaffold | Synthesis of simplified or conformationally locked analogs | Increased target selectivity | Reduce off-target effects by designing analogs that fit more precisely into a specific protein's binding pocket. |

| Aromatic A-ring | Conjugation with targeting ligands (e.g., triphenylphosphonium, antibodies) | Organelle- or cell-specific delivery | Concentrate the compound at the site of action (e.g., mitochondria) or in specific cancer cells, increasing efficacy and reducing systemic toxicity. nih.gov |

Advanced Understanding of Biosynthetic Enzymes and Pathways for Heterologous Production

The natural production of this compound in Garcinia species is often low and subject to environmental variability. A comprehensive understanding of its biosynthetic pathway is the first step toward developing alternative, sustainable production methods. The biosynthesis of caged xanthones is proposed to be a hybrid pathway combining elements from the shikimate and acetate (B1210297) pathways. nih.gov

The proposed key stages in this compound biosynthesis are:

Xanthone (B1684191) Core Formation : A benzophenone (B1666685) intermediate, formed from the shikimate and polyketide pathways, undergoes regioselective oxidative coupling to create the core tricyclic xanthone ring. nih.gov

Prenylation : Multiple prenyl groups are attached to the xanthone core by prenyltransferase enzymes. nih.gov

Cage Formation : The final, characteristic caged motif is believed to be formed through a cascade of reactions, likely involving a Claisen rearrangement followed by an intramolecular Diels-Alder reaction. nih.gov

Future research must focus on identifying, isolating, and characterizing the specific enzymes responsible for each step. This involves a combination of genetic, biochemical, and proteomic approaches within the source organism.

The table below lists the key enzyme classes likely involved in the biosynthesis of this compound.

| Enzyme Class | Proposed Function in this compound Biosynthesis | Significance for Heterologous Production |

| Benzophenone Synthase (BPS) | Catalyzes the initial condensation reaction to form the benzophenone scaffold. nih.gov | Essential starting point for reconstructing the pathway in a microbial host. |

| Cytochrome P450 Monooxygenases (CYPs) | Responsible for the oxidative cyclization that forms the xanthone ring from the benzophenone intermediate. nih.gov | Critical for forming the core structure; often complex and require specific co-factors. |

| Prenyltransferases (PTs) | Attach isoprene (B109036) units to the xanthone core, a key step in building the precursors for the cage. nih.gov | Determines the prenylation pattern, which is crucial for subsequent cyclization and bioactivity. |

| Oxidoreductases/Cyclases | Catalyze the final Claisen/Diels-Alder cascade or related cyclizations to form the unique caged structure. | The "holy grail" enzymes for this pathway; their discovery would unlock the ability to produce the caged motif. |

Applications of Synthetic Biology for Sustainable Production

Once the biosynthetic genes for this compound are identified, synthetic biology offers a transformative route for its sustainable and scalable production. un.org This involves transferring the entire biosynthetic pathway into a well-characterized microbial host, such as Escherichia coli or Saccharomyces cerevisiae (baker's yeast), creating a "microbial cell factory." nih.gov

This approach has several advantages:

Sustainability : Production in fermenters using renewable feedstocks (like glucose) eliminates the need for harvesting potentially rare plants and avoids the use of harsh chemical synthesis steps. nih.govlbl.gov

Scalability and Reliability : Fermentation is a highly scalable and controlled process, ensuring a consistent and reliable supply of the compound, free from the price volatility and supply chain issues of plant-based sourcing. un.org

Pathway Engineering : Synthetic biology tools allow for the optimization of the transplanted pathway to maximize yield. nih.gov This can involve balancing enzyme expression levels, engineering cofactor supply, and eliminating competing metabolic pathways in the host organism.

"Unnatural" Natural Products : By introducing enzymes from other organisms or engineered enzyme variants into the pathway, it becomes possible to generate novel this compound analogs that are not found in nature, expanding the chemical diversity available for drug discovery.

The successful production of the antimalarial drug artemisinin (B1665778) in engineered yeast serves as a powerful precedent for applying this technology to other complex plant-derived molecules like this compound. un.org

New Methodologies for In-Depth Mechanistic Elucidation

Moving beyond traditional bioassays, a suite of advanced methodologies can provide unprecedented insight into how and where this compound acts within a cell. nih.govnih.gov

Chemical Biology Probes : Synthesizing this compound analogs that incorporate "tags" such as fluorescent dyes or biotin. These probes can be used to visualize the compound's subcellular localization using advanced microscopy or to "fish out" its protein binding partners from cell lysates for identification by mass spectrometry.

Advanced Cellular Imaging : Techniques like super-resolution microscopy and live-cell imaging can track the movement and accumulation of fluorescently-labeled this compound in real-time, confirming its engagement with specific organelles like mitochondria.

Computational Modeling : Molecular docking and dynamics simulations can predict how this compound binds to potential protein targets at an atomic level. nih.gov These computational methods can guide SAR studies and help prioritize the synthesis of new analogs with improved binding affinity.

Phenotypic Screening and High-Content Analysis : Automated microscopy platforms can be used to screen this compound and its analogs against cells, capturing hundreds of phenotypic parameters (e.g., cell shape, organelle morphology, protein localization). This can reveal unexpected cellular effects and provide clues about the mechanism of action.

By integrating these innovative techniques, future research will not only accelerate the discovery of new activities but also provide a detailed, multi-faceted understanding of this compound as a promising natural product.

Q & A

Q. What frameworks (e.g., FINER, PICO) can refine research questions on this compound’s mechanism of action?

- Methodology : Apply FINER criteria: Ensure questions are F easible (e.g., accessible cell models), I nteresting (novel targets), N ovel (unexplored pathways), E thical (animal welfare compliance), R elevant (cancer therapy). Use PICO to define P opulation (specific cancer types), I ntervention (dose range), C omparator (standard chemo), O utcome (apoptosis markers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.